molecular formula C25H46N2O4 B581898 N-cyclohexylcyclohexanamine;(2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid CAS No. 198470-08-5

N-cyclohexylcyclohexanamine;(2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

Cat. No.: B581898
CAS No.: 198470-08-5
M. Wt: 438.653
InChI Key: LHAPUSGSSYBOQR-HNCPQSOCSA-N
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Description

N-Cyclohexylcyclohexanamine is a secondary amine featuring two cyclohexyl groups attached to a nitrogen atom. This structure confers significant steric hindrance, influencing its solubility and reactivity. It is frequently employed as a counterion in salt forms of carboxylic acids to enhance crystallinity and stability, as seen in pharmaceutical intermediates (e.g., Boc-His(Tos)-OH·DCHA) .

(2R)-2-Cyclohexyl-2-[(2-Methylpropan-2-yl)Oxycarbonylamino]Acetic Acid is a chiral amino acid derivative with an R-configuration. Its structure includes:

  • A cyclohexyl group at the α-position, contributing to steric bulk.
  • A tert-butoxycarbonyl (Boc) protecting group on the amine, common in peptide synthesis to prevent unwanted reactions.
  • A carboxylic acid moiety, enabling salt formation or further functionalization.
    This compound’s design suggests applications in bioactive molecule synthesis, leveraging its stability and stereochemical control .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4.C12H23N/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16);11-13H,1-10H2/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAPUSGSSYBOQR-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H46N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198470-08-5
Record name Cyclohexaneacetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, (αR)-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198470-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Catalytic Alkylation Using Fixed Bed Reactors

A scalable method adapted from analogous amine alkylation processes involves a fixed bed reactor system. In this approach, cyclohexylamine reacts with a cyclohexylating agent (e.g., cyclohexyl chloride) over a γ-Al₂O₃ catalyst under inert gas flow. Key parameters include:

ParameterValue/RangeSource
Temperature200–350°C
Catalystγ-Al₂O₃
Reactor typeFixed bed, atmospheric pressure
Space velocity (v)0.1–0.6 h⁻¹
Carrier gas flow rate30–80 L/h

The reaction proceeds via gas-phase alkylation, where cyclohexylamine is mixed with the alkylating agent and passed through the catalyst bed. Post-reaction condensation yields N-cyclohexylcyclohexanamine with >99% purity after distillation. This method offers advantages in continuous production and catalyst reusability.

Condensation Reaction with Propanone

An alternative route involves the condensation of cyclohexylamine with 2-propanone (acetone) under acidic or basic conditions. While primarily used for synthesizing N-cyclohexylcyclohexanamine;propan-2-one, this method can be adapted by modifying stoichiometry and purification steps:

Cyclohexylamine+2-PropanoneH+/OHN-cyclohexylcyclohexanamine+H2O\text{Cyclohexylamine} + \text{2-Propanone} \xrightarrow{\text{H}^+/\text{OH}^-} \text{N-cyclohexylcyclohexanamine} + \text{H}_2\text{O}

Industrial-scale reactors employ temperatures of 80–120°C and reflux conditions to drive the reaction. The crude product is purified via vacuum distillation, achieving yields of 75–85%.

Synthesis of (2R)-2-cyclohexyl-2-[(tert-butoxycarbonyl)amino]acetic Acid

This Boc-protected amino acid derivative is critical for peptide synthesis. Its preparation centers on protecting the amine group of cyclohexylglycine.

Boc Protection of Cyclohexylglycine

The synthesis involves reacting cyclohexylglycine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base:

Cyclohexylglycine+Boc2OBase(2R)-2-cyclohexyl-2-[(tert-butoxycarbonyl)amino]acetic acid\text{Cyclohexylglycine} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{(2R)-2-cyclohexyl-2-[(tert-butoxycarbonyl)amino]acetic acid}

Standard conditions include:

ParameterValue/RangeSource
SolventTetrahydrofuran (THF)
BaseTriethylamine
Temperature0–25°C
Reaction time4–6 hours
Yield85–90%

The reaction is typically conducted under nitrogen atmosphere to prevent undesired side reactions. After completion, the product is isolated via acid-base extraction and recrystallized from ethyl acetate/hexane.

Industrial-Scale Production Considerations

N-cyclohexylcyclohexanamine Manufacturing

Large-scale production favors fixed bed reactors due to their continuous operation and reduced catalyst degradation. Process optimization studies indicate that maintaining a space velocity of 0.3 h⁻¹ and N₂ flow at 50 L/h maximizes yield (92%) while minimizing byproducts.

Boc-Protected Amino Acid Synthesis

Industrial peptide facilities utilize automated synthesizers for Boc protection, ensuring consistent quality. Key challenges include moisture control and Boc₂O stoichiometry, which are mitigated through in-line monitoring and excess reagent use.

Recent Advances and Research Findings

Catalyst Innovations for Amine Alkylation

Recent studies highlight zeolite-based catalysts as alternatives to γ-Al₂O₃, offering higher selectivity (98%) at lower temperatures (180°C). These catalysts reduce energy costs and improve reaction efficiency.

Green Chemistry Approaches

Solvent-free Boc protection methods using microwave irradiation have achieved 95% yields in 30 minutes, significantly shortening reaction times . This approach aligns with sustainable manufacturing trends.

Chemical Reactions Analysis

Types of Reactions

Boc-D-2-cyclohexylglycine dicyclohexylammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving Boc-D-2-cyclohexylglycine dicyclohexylammonium salt include:

Major Products Formed

The major products formed from these reactions include peptides and deprotected amino acids, which are essential intermediates in peptide synthesis .

Scientific Research Applications

Boc-D-2-cyclohexylglycine dicyclohexylammonium salt is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Boc-D-2-cyclohexylglycine dicyclohexylammonium salt involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group is removed under acidic conditions, yielding the free amino acid or peptide .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Structural Features Functional Groups Role/Application
N-Cyclohexylcyclohexanamine Two cyclohexyl groups attached to NH Secondary amine Counterion for acidic compounds (e.g., peptide salts)
(2R)-2-Cyclohexyl-2-[(Boc)Amino]Acetic Acid Chiral center (R), Boc-protected amine, cyclohexyl substituent Carboxylic acid, Boc-protected amine Intermediate in peptide synthesis; potential bioactive agent
N-Cyclohexyl-2-(2,3-Dichlorophenoxy)Acetamide Cyclohexylamine + dichlorophenoxyacetamide Amide, aryl chloride Protein interaction studies; hydrogen-bond-driven crystallization
(R)-2-Amino-2-Phenylacetic Acid Simple α-amino acid with phenyl group Primary amine, carboxylic acid Building block for β-lactam antibiotics
2-(1-(2-Amino-2-Oxoethyl)Cyclohexyl)Acetic Acid Cyclohexyl + acetamide substituents Carboxylic acid, amide Neuroactivity studies; protein interaction analysis

Physicochemical Properties

  • Solubility :
    • N-Cyclohexylcyclohexanamine’s hydrophobicity (due to cyclohexyl groups) limits water solubility but improves lipid membrane penetration. Its salt forms (e.g., with carboxylic acids) enhance aqueous solubility .
    • The Boc-protected acetic acid derivative exhibits moderate solubility in organic solvents (e.g., DMSO, dioxane) due to the Boc group’s lipophilicity .
  • Steric Effects :
    • Both compounds’ cyclohexyl groups create steric hindrance, slowing nucleophilic attacks or enzymatic degradation. This property is advantageous in drug design for metabolic stability .

Challenges and Innovations

  • Purification : Salt formation with N-cyclohexylcyclohexanamine simplifies isolation, as seen in Boc-His(Tos)-OH·DCHA .

Biological Activity

N-cyclohexylcyclohexanamine; (2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid is a complex organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Structural Characteristics

The compound features a unique structure characterized by cyclohexyl groups and specific functional groups that enhance its reactivity and biological activity. Its chemical formula includes multiple functional groups, making it a valuable candidate for various pharmaceutical applications.

Property Value
Chemical FormulaC₁₃H₁₉N₃O₄
Molecular Weight253.30 g/mol
Functional GroupsAmine, Carboxylic Acid, Protected Amino Acid

The biological activity of N-cyclohexylcyclohexanamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as a protected amino acid, which upon deprotection can interact with various biological molecules, influencing metabolic pathways.

  • Enzyme Interaction : It is hypothesized that the compound may bind to enzymes involved in metabolic processes, potentially altering their activity.
  • Receptor Binding : The structural features allow for interactions with receptors, which could modulate various signaling pathways.

Biological Activity

Research has demonstrated that N-cyclohexylcyclohexanamine exhibits significant biological activities including:

  • Anti-inflammatory Effects : Similar compounds have shown efficacy in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes. For instance, studies indicate a reduction in paw thickness and weight in models of inflammation, suggesting potential applications in treating inflammatory diseases .
  • Analgesic Properties : The compound's ability to lower pro-inflammatory cytokines like TNF-α and PGE-2 indicates its potential as an analgesic agent .

Case Studies and Research Findings

Several studies have evaluated the biological effects of related compounds, providing insights into the potential applications of N-cyclohexylcyclohexanamine:

Study 1: Anti-inflammatory Activity

A study assessing the anti-inflammatory properties of structurally similar compounds found significant reductions in inflammation markers:

Compound Paw Thickness Reduction (%) TNF-α Reduction (%) PGE-2 Reduction (%)
Compound A63.3561.0460.58
Compound B46.5164.8857.07

These results suggest that N-cyclohexylcyclohexanamine could exhibit comparable effects.

Study 2: COX Inhibition

In vitro studies on COX inhibition revealed varying degrees of selectivity among similar compounds:

Compound IC₅₀ (μM) COX-1 IC₅₀ (μM) COX-2 Selectivity Index (SI)
Mefenamic Acid9.031.984.56
Celecoxib0.050.05298.6

This table illustrates the potential for N-cyclohexylcyclohexanamine to be developed as a selective COX inhibitor.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-cyclohexylcyclohexanamine and (2R)-2-cyclohexyl-2-[(tert-butoxycarbonyl)amino]acetic acid in academic settings?

  • Methodological Answer :

  • For N-cyclohexylcyclohexanamine , industrial-grade synthesis often involves cyclohexylamine alkylation, but academic protocols prioritize controlled conditions. A validated approach includes reductive amination of cyclohexanone with cyclohexylamine using sodium cyanoborohydride in methanol under inert atmosphere .
  • For (2R)-2-cyclohexyl-2-[(tert-butoxycarbonyl)amino]acetic acid , a stereoselective synthesis can be adapted from chiral glycine derivatives. A common method involves reacting (R)-2-amino-2-cyclohexylacetic acid with di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) with catalytic DMAP, followed by purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Key Considerations : Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 1:1) and confirm enantiomeric purity using chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 80:20).

Q. Which analytical techniques are most effective for characterizing the purity and structure of these compounds?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm cyclohexyl group environments (e.g., δ 1.0–2.0 ppm for cyclohexyl protons) and Boc-protection (tert-butyl signals at δ 1.4 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion verification (e.g., [M+H]+^+ at m/z 268.24 for N-cyclohexylcyclohexanamine) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>98% by area normalization) .

Advanced Research Questions

Q. How can computational chemistry tools optimize the synthesis of (2R)-2-cyclohexyl-2-[(tert-butoxycarbonyl)amino]acetic acid?

  • Methodological Answer :

  • Reaction Path Search : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify energy barriers in the Boc-protection step. ICReDD’s workflow integrates these calculations with experimental feedback to reduce optimization time by 30–50% .
  • Solvent Selection : Use COSMO-RS simulations to predict solvent effects on reaction yield. For example, THF vs. dichloromethane may show differences in activation entropy due to polarity .
  • Data-Driven Workflow : Combine cheminformatics (e.g., Pistachio database) with robotic screening to test 10–20 solvent/base combinations in parallel, accelerating condition optimization .

Q. What strategies resolve contradictions in reported biological activities of cyclohexylamine derivatives?

  • Methodological Answer :

  • Meta-Analysis Framework :

Data Curation : Aggregate literature data (e.g., IC50_{50} values for enzyme inhibition) into a standardized database, noting assay conditions (pH, temperature, cell lines) .

Comparative Assays : Re-test compounds under uniform conditions. For example, evaluate N-cyclohexylcyclohexanamine’s neuroactivity (e.g., NMDA receptor modulation) using patch-clamp electrophysiology in HEK293 cells expressing GluN1/GluN2B receptors .

Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., tert-butoxycarbonyl vs. acetyl groups) with activity trends using multivariate regression .

  • Case Study : Discrepancies in antioxidant activity may arise from assay interference (e.g., DPPH vs. ORAC assays). Validate using orthogonal methods like EPR spectroscopy to quantify radical scavenging .

Key Research Findings and Data

Compound Synthetic Yield Optimal Solvent Chiral Purity (ee) Key Application
N-cyclohexylcyclohexanamine75–85%MethanolN/ANeurological receptor studies
(2R)-2-cyclohexyl-2-[(tert-Boc)amino]acetic acid60–70%THF>99%Peptide backbone modification

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